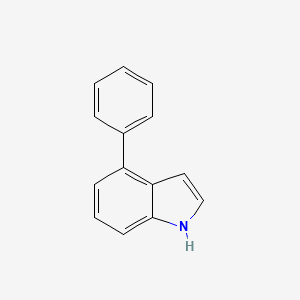

4-phenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-10,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTDIQQSJICLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CNC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315841 | |

| Record name | 4-Phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35577-92-5 | |

| Record name | 4-Phenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35577-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenyl 1h Indole and Its Derivatives

Classical and Modern Approaches for Indole (B1671886) Ring Formation Relevant to 4-phenyl-1H-indole

The construction of the indole core is a fundamental aspect of organic synthesis, with numerous named reactions developed for this purpose. For this compound, these methods are adapted to accommodate the specific substitution pattern.

Fischer Indole Synthesis Variants for Phenyl-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. mdpi.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. mdpi.comwikipedia.org For the synthesis of 2-phenyl-1H-indoles, various substituted acetophenones can be reacted with phenylhydrazine. innovareacademics.in

The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, or Lewis acids such as zinc chloride and boron trifluoride. mdpi.comwikipedia.org The classical mechanism, proposed by Robinson, involves the tautomerization of the phenylhydrazone to an enamine, followed by a bhu.ac.inbhu.ac.in-sigmatropic rearrangement, cyclization, and elimination of ammonia (B1221849) to form the aromatic indole ring. mdpi.com

One variation involves the use of a Clayzic catalyst, a modified clay, to facilitate the reaction in a one-pot synthesis, offering an eco-friendlier route with good yields for substituted 2-phenyl-1H-indoles. innovareacademics.in Another modification, developed by Buchwald, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.orgorganic-chemistry.org

While the Fischer indole synthesis is versatile, the reaction conditions, particularly the use of strong acids and high temperatures, can limit its application with sensitive functional groups. rsc.org Additionally, the reaction with unsymmetrical ketones can lead to mixtures of regioisomers. bhu.ac.in

Comparison of Fischer Indole Synthesis Variants

| Variant | Catalyst | Key Features | Reference(s) |

| Classical Fischer | Brønsted or Lewis acids | Wide applicability, well-established. | mdpi.comwikipedia.org |

| Clayzic Catalyst | Modified clay | Eco-friendly, one-pot synthesis. | innovareacademics.in |

| Buchwald Modification | Palladium catalyst | Broader substrate scope via cross-coupling. | wikipedia.orgorganic-chemistry.org |

Metal-Catalyzed Cyclization and Cross-Coupling Reactions for Aryl Indoles

Modern synthetic methods heavily rely on transition metal catalysis to achieve efficient and selective formation of C-C and C-N bonds, which are essential for constructing the indole scaffold. wiley-vch.deacs.org Palladium, rhodium, and copper are prominent metals used in these transformations. tandfonline.com

Palladium-catalyzed reactions are particularly versatile. The Heck reaction, for instance, can be used to form 3-arylpropanals, which then undergo Fischer indolization to yield 3-arylmethylindoles. organic-chemistry.org Another palladium-catalyzed approach involves the cyclization of N-aryl imines, formed from anilines and ketones, through an oxidative C-H bond linkage. organic-chemistry.org The Larock heteroannulation, a palladium-catalyzed reaction of 2-iodoanilines with alkynes, is another powerful tool for synthesizing substituted indoles. tandfonline.com

Rhodium catalysts are also effective. For example, Rh(III)-catalyzed C-H activation and cyclization of N-nitrosoanilines with alkynes provides a direct route to indoles. organic-chemistry.org This method utilizes the N-N bond as an internal oxidant. organic-chemistry.org

Copper-catalyzed reactions, often performed under milder conditions, are also employed. A copper-catalyzed domino coupling/cyclization of 2-alkynylanilines with boronic acids allows for the synthesis of 1,2-disubstituted indoles. organic-chemistry.org

Cyclization Reactions for this compound Scaffolds

Specific cyclization strategies have been developed to target the 4-substituted indole core. The synthesis of 4-hydroxyindoles, for instance, can be challenging due to the lower nucleophilicity of the C4 position. nih.gov One approach involves the gold-catalyzed cyclization of pyrrol-yn-glycol derivatives, which are prepared from simple pyrroles. nih.gov This method proceeds via a C2-pyrrole attack on the activated alkyne, followed by a selective rearrangement. nih.gov

Another strategy for accessing 4-functionalized indoles starts from 2,3-dihalophenols. The key steps are a Smiles rearrangement and a one-pot or stepwise Sonogashira coupling followed by a base-mediated cyclization. researchgate.net This allows for the regioselective functionalization at the 2- and 4-positions. researchgate.net

Synthetic Strategies for Derivatization at the Phenyl Moiety

Once the this compound core is established, further functionalization of the pendant phenyl ring can be achieved through various aromatic substitution reactions. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be employed, with the directing effects of the indole moiety influencing the position of substitution on the phenyl ring.

Transition metal-catalyzed cross-coupling reactions are also highly effective for introducing a wide range of substituents onto the phenyl group. For example, a pre-existing halogen on the phenyl ring can be used as a handle for Suzuki, Heck, or Sonogashira coupling reactions to introduce new aryl, vinyl, or alkynyl groups, respectively. mdpi.comrsc.org

Regioselective Functionalization of the Indole Nucleus

The indole ring itself is a rich platform for further chemical modification. The C3 position is the most nucleophilic and therefore the most common site for electrophilic substitution. bhu.ac.inchemrxiv.org However, achieving regioselectivity at other positions, particularly on the benzene (B151609) portion of the indole, can be challenging. nih.gov

Directing groups are often employed to control the regioselectivity of C-H functionalization. For example, a glycine (B1666218) transient directing group can be used to achieve C4-arylation of indoles using a palladium catalyst. nih.gov Similarly, a TfNH- directing group has been used for the Pd-catalyzed olefination at the C4 position of tryptophan derivatives. nih.gov The N-P(O)tBu₂ group has been shown to direct C7 arylation. nih.gov

Without directing groups, electrophilic substitution on the benzene ring of indole typically occurs at the C5 position under acidic conditions if the C3 position is blocked. bhu.ac.in Nitration of 2-methylindole (B41428) under acidic conditions, for example, yields the 5-nitro derivative. bhu.ac.in

Regioselective Functionalization of the Indole Nucleus

| Position | Method | Key Features | Reference(s) |

| C3 | Electrophilic Substitution | Inherent high nucleophilicity. | bhu.ac.inchemrxiv.org |

| C4 | Directed C-H Arylation | Requires a directing group (e.g., glycine). | nih.gov |

| C4 | Directed C-H Olefination | Requires a directing group (e.g., TfNH-). | nih.gov |

| C5 | Electrophilic Substitution | Occurs when C3 is blocked, under acidic conditions. | bhu.ac.in |

| C7 | Directed C-H Arylation | Requires a directing group (e.g., N-P(O)tBu₂). | nih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. researchgate.net Green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient processes, are being increasingly applied to indole synthesis. tandfonline.commdpi.comnih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields in indole synthesis. tandfonline.com For example, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using microwave irradiation in a neat mixture of reactants, leading to excellent yields and high regioselectivity. unina.it

The use of green catalysts, such as biodegradable glycerol-based carbon solid acids, has been explored for the synthesis of indolemethane derivatives under solvent-free conditions at room temperature. nih.gov Water has also been investigated as a solvent for metal-catalyzed cross-coupling reactions, offering a safer and more sustainable alternative to traditional organic solvents. wiley-vch.de Furthermore, multicomponent reactions, which combine several starting materials in a single step to form a complex product, are inherently atom-economical and are being developed for indole synthesis. rsc.org One such method involves an Ugi multicomponent reaction followed by an acid-induced cyclization in ethanol, avoiding the need for metal catalysts. rsc.org

X-ray Crystallography for Solid-State Structural Determination

Molecular Conformation: The spatial arrangement of atoms and functional groups.

Intermolecular Interactions: The nature and strength of forces between adjacent molecules in the crystal lattice, such as hydrogen bonds (e.g., N-H···O, N-H···N, C-H···π) and π-π stacking interactions, which significantly influence crystal packing and material properties.

Dihedral Angles: The angles between different planar or quasi-planar parts of a molecule, such as the indole core and appended phenyl rings, which are important for understanding electronic communication and steric effects.

Crystal Packing: How molecules are arranged in the unit cell, which can impact physical properties like solubility and melting point.

While specific crystallographic data for this compound was not identified in the provided search results, studies on related indole derivatives offer illustrative examples of the structural details that can be uncovered. For instance, research on other phenyl-substituted indoles has reported dihedral angles between the indole nucleus and phenyl substituents ranging from approximately 33° to over 111° researchgate.netscirp.orgnih.gov. Furthermore, various studies highlight the prevalence of intermolecular hydrogen bonding, such as N-H···O or N-H···N interactions, and C-H···π interactions that stabilize the crystal structures of indole-based compounds nih.govgrowingscience.comresearchgate.net. These interactions play a vital role in dictating the solid-state architecture and can be crucial for understanding structure-activity relationships.

Elemental Analysis for Compound Purity and Stoichiometry

Elemental analysis, commonly referred to as CHN analysis, is a fundamental quantitative technique used to determine the elemental composition of a pure compound. It provides the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N) present in the sample. This data is critical for:

Confirming Empirical Formula: The experimental percentages are compared to the theoretically calculated percentages for the proposed molecular formula. A close agreement between the calculated and found values serves as strong evidence for the correct empirical formula and, by extension, the molecular formula when combined with mass spectrometry data.

Assessing Purity: Deviations from the calculated percentages can indicate the presence of impurities, such as residual solvents, starting materials, or by-products, suggesting that further purification may be necessary.

Stoichiometry Verification: For compounds with complex structures or those involved in specific stoichiometric reactions, elemental analysis confirms the atomic ratios within the molecule.

Specific elemental analysis data (calculated vs. found percentages for C, H, and N) for this compound was not found in the reviewed literature. Typically, for a synthesized compound like this compound (C₁₄H₁₁N, theoretical molar mass 193.25 g/mol ), elemental analysis would report values such as:

Calculated: Carbon (C) ≈ 87.02%, Hydrogen (H) ≈ 5.74%, Nitrogen (N) ≈ 7.25%

Found: Experimental percentages obtained from analysis.

The concordance between these calculated and found values is a key indicator of the compound's purity and structural integrity.

Compound List:

this compound

Molecular Docking Studies for Ligand-Receptor Interactions

Protein-Ligand Binding Affinity Prediction

Predicting the binding affinity of a compound to its biological target is a cornerstone of rational drug design. Molecular docking is a primary computational tool employed for this purpose, estimating the binding energy and identifying favorable interactions between a ligand and a protein's active site.

While direct molecular docking studies specifically on "this compound" were not extensively found, research on related phenyl-indole derivatives illustrates the application of this technique. For instance, studies involving 2-phenyl-1H-indole derivatives have reported significant binding interactions, including hydrogen bonds and hydrophobic contacts, with targets like estrogen and progesterone (B1679170) receptors, characterized by high negative docking scores biointerfaceresearch.com. Similarly, other indole derivatives have shown predicted binding energies ranging from -7.18 to -13.57 kcal/mol, indicating varying degrees of affinity for different biological targets such as bacterial enzymes or neurological targets nih.govmdpi.commdpi.com. These studies collectively highlight the utility of molecular docking in assessing the potential of phenyl-indole scaffolds to interact with and inhibit target proteins.

Table 1: Representative Molecular Docking Binding Energies for Indole Derivatives

| Compound Class/Example | Target Example | Binding Energy (kcal/mol) | Citation |

| 2-phenyl-1H-indole derivatives | Estrogen/Progesterone Receptors | High negative scores | biointerfaceresearch.com |

| Indole derivatives | E. coli target (4DH6) | -7.88 | nih.gov |

| Indole derivatives | AChE | -13.57 | mdpi.com |

| Indole derivatives | Tyrosine Kinase Receptor | -11.8 | orientjchem.org |

| Indole-based azines | Various | -7.18 to -8.34 | mdpi.com |

| Indole derivatives | MurC, Lanosterol 14α-demethylase | -8.5 to -11.5 | frontiersin.org |

| 3-ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | ajchem-a.com |

Computational Approaches to Target Identification and Drug Design

Computational methods play a crucial role in identifying novel biological targets and designing new molecular entities with therapeutic potential. Techniques such as virtual screening, de novo drug design, and pharmacophore modeling are instrumental in this process.

Although specific applications of these techniques to "this compound" were not directly identified, related research on phenyl-indole and phenyl-indazole scaffolds demonstrates their utility. For example, studies on "4-phenyl-1H-indazole derivatives" have led to the identification of novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction, underscoring the role of computational approaches in discovering potential drug targets and designing specific inhibitors researchgate.net. General computational drug design strategies, including de novo design and virtual screening, are widely employed to explore vast chemical spaces, identify novel chemical entities, and generate lead compounds for various therapeutic areas nih.govmdpi.comnih.govplos.orgfrontiersin.org. These methods facilitate the rapid generation and evaluation of molecular structures tailored to specific biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior, conformational flexibility, and stability of molecular systems over time. These simulations provide crucial insights into how molecules interact with their targets and how stable these interactions are.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity, enabling the prediction of the activity of new molecules and guiding lead optimization.

While specific QSAR studies focusing solely on "this compound" were not identified, QSAR modeling has been extensively applied to various indole derivatives to predict their biological efficacy. For instance, 2D-QSAR models developed for indole derivatives as anticancer agents have achieved good statistical performance, with reported R² values around 0.86 and adjusted R² (R²adj) values around 0.83 orientjchem.org. Other studies on indole-based compounds have employed techniques like Partial Least Squares (PLS) regression, yielding predictive statistics such as cross-validation coefficients (Q²) and external validation parameters (R²pred) that indicate the models' robustness and ability to predict the activity of novel compounds biointerfaceresearch.comresearchgate.netmdpi.com. These QSAR models help identify critical structural features and physicochemical properties that correlate with biological activity, thereby directing the design of more potent and selective compounds.

Table 2: Representative QSAR Model Statistics for Indole Derivatives

| Compound Class/Example | Biological Activity Example | QSAR Method | R² | Q² | R²pred | Citation |

| Indole derivatives | Anticancer | 2D-QSAR | 0.8622 | N/A | 0.8304 | orientjchem.org |

| 2-phenyl-1H-indole derivatives | Antiproliferative | PLS | N/A | 0.596 | 0.695 | mdpi.com |

| 2-phenyl-1H-indole derivatives | Antiproliferative | PLS | N/A | 0.830 | 0.790 | biointerfaceresearch.comresearchgate.net |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In silico ADME (Absorption, Distribution, Metabolism, Excretion) studies are critical for predicting the pharmacokinetic properties of potential drug candidates, assessing their drug-likeness, and identifying potential liabilities early in the drug discovery pipeline.

Specific in silico ADME studies for "this compound" were not found. However, ADME/ADMET profiling is a standard computational approach applied to indole-based compounds. These studies typically involve predicting key pharmacokinetic parameters such as adherence to Lipinski's Rule of Five and Veber's rules, oral bioavailability, solubility, and potential interactions with metabolic enzymes like Cytochrome P450 (CYP) biointerfaceresearch.comnih.govnih.govmdpi.com. For instance, studies on various indole derivatives have predicted acceptable pharmacokinetic and ADME properties, suggesting good absorption and oral bioavailability, which are essential for developing orally active drugs biointerfaceresearch.commdpi.com. These predictive assessments help in prioritizing compounds with favorable drug-like characteristics for further experimental validation.

Contemporary Research and Applications

Role in Medicinal Chemistry and Drug Discovery

The indole (B1671886) scaffold is a well-established pharmacophore, and the introduction of a phenyl group at the C4 position offers a unique vector for exploring new chemical space in drug discovery. nih.govrsc.org Derivatives of this compound could be investigated for a variety of biological activities, including but not limited to:

Anticancer Activity : Many indole derivatives exhibit anticancer properties by targeting various cellular pathways. nih.govnih.govresearchgate.net

Anti-inflammatory Effects : Phenyl-indoles have been shown to possess anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenases (COX).

Antimicrobial Properties : The indole nucleus is found in many compounds with antibacterial and antifungal activity. researchgate.netchula.ac.th

Antiviral Applications : Indole derivatives have been explored as potential antiviral agents. nih.govrsc.org

The specific biological profile of this compound and its derivatives remains an active area for future investigation.

Potential in Materials Science

Indole-based compounds are also of interest in the field of materials science due to their electronic and photophysical properties. chemimpex.comresearchgate.net The this compound scaffold could potentially be utilized in the development of:

Organic Light-Emitting Diodes (OLEDs) : The conjugated π-system of this compound could be exploited in the design of new organic electronic materials. chemimpex.com

Conducting Polymers : Indole units can be polymerized to form conductive materials.

Fluorescent Probes : The inherent fluorescence of some indole derivatives makes them suitable for use as sensors and imaging agents. chemimpex.com

Further research is needed to fully elucidate the potential of this compound in these and other material science applications.

Conclusion

Biological and Pharmacological Research on 4 Phenyl 1h Indole Derivatives

Anticancer Activity and Mechanisms of Action

Research into phenyl-substituted indole (B1671886) derivatives has revealed significant potential in combating cancer through various mechanisms, including direct cytotoxicity, modulation of cell proliferation pathways, and enzyme inhibition relevant to oncological targets.

Several studies have evaluated the in vitro cytotoxicity of synthesized compounds against a range of cancer cell lines. For instance, indole derivatives have demonstrated dose-dependent inhibition of cancer cell proliferation. Compound 5f, a sulfonohydrazide incorporating an indole scaffold, exhibited promising inhibition against MCF-7 breast cancer cells with an IC50 value of 13.2 μM and against MDA-MB-468 cells with an IC50 of 8.2 μM acs.org. Pyrazole-indole hybrids, such as compounds 7a and 7b, showed potent anticancer inhibition against the HepG2 cancer cell line, with IC50 values of 6.1 ± 1.9 μM and 7.9 ± 1.9 μM, respectively nih.gov. Furthermore, certain 3-methyl-2-phenyl-1H-indoles (e.g., compounds 32 and 33) displayed significant antiproliferative effects, with GI50 values below 5 μM across tested cell lines acs.org. Other indole derivatives have shown broad antiproliferative activity, with GI50 values ranging from 26 nM to 86 nM mdpi.com.

Table 1: In Vitro Cytotoxicity of Selected Phenyl-Substituted Indole Derivatives Against Cancer Cell Lines

| Compound Name/Series | Cancer Cell Line(s) | IC50 / GI50 Value | Reference |

| Compound 5f | MCF-7 | 13.2 μM | acs.org |

| Compound 5f | MDA-MB-468 | 8.2 μM | acs.org |

| Compounds 7a (Pyrazole-indole hybrid) | HepG2 | 6.1 ± 1.9 μM | nih.gov |

| Compounds 7b (Pyrazole-indole hybrid) | HepG2 | 7.9 ± 1.9 μM | nih.gov |

| Compounds 32, 33 (3-methyl-2-phenyl-1H-indoles) | HeLa, A2780, MSTO-211H | < 5 μM | acs.org |

| Compounds Va-i (Indole derivatives) | Various | 26 nM – 86 nM | mdpi.com |

| Compound 7i (Indole/triazole oxime) | Various | 3.03 ± 0.11 µM (Tubulin inhibition) | mdpi.com |

The anti-proliferative effects of these compounds are often mediated through specific cellular pathways. For example, compound 7i, an indole/triazole oxime derivative, was found to be highly effective in blocking tubulin polymerization, with an IC50 value of 3.03 ± 0.11 µM, and its mechanisms involved cell cycle arrest and apoptosis induction mdpi.com. Other indole derivatives have been shown to induce apoptosis pathways acs.org, and some target key cellular processes like angiogenesis by inhibiting factors such as VEGFR-2 bohrium.com. Research indicates that indole derivatives can influence pathways involving caspases, cytochrome c, and apoptosis signaling, leading to programmed cell death mbimph.com.

Indoleamine 2,3-dioxygenase (IDO) is a crucial enzyme implicated in cancer immune escape. Certain phenyl-substituted heterocyclic compounds have been identified as IDO inhibitors. 4-Phenyl-imidazole (4-PI) was noted as an early inhibitor of IDO, binding to the heme iron at the active site nih.govnih.gov. More potent inhibitors have since been developed, including 4-phenyl-imidazole derivatives with IC50 values around 48 μM nih.gov. Additionally, 4-Phenyl-1H-1,2,3-triazole has been reported as an IDO1 inhibitor with an IC50 of 60 μM medchemexpress.com, demonstrating the potential of phenyl-heterocyclic scaffolds in targeting this pathway.

Table 2: IDO1 Inhibition by Phenyl-Substituted Heterocyclic Compounds

| Compound Name | Target Enzyme | IC50 / Ki Value | Reference |

| 4-phenyl-imidazole (4-PI) | IDO | IC50 = 48 μM | nih.gov |

| 4-phenyl-imidazole (4-PI) | IDO | Ki = 34 μM | nih.gov |

| 4-Phenyl-1H-1,2,3-triazole | IDO1 | IC50 = 60 μM | medchemexpress.com |

Antimicrobial Activity

Compounds featuring indole scaffolds, often conjugated with other heterocyclic systems or substituted with phenyl groups, have also demonstrated significant antimicrobial properties, including antibacterial and antifungal efficacy.

Various indole derivatives have been screened for their antibacterial activity. Indole-triazole conjugates showed moderate to good activity against Gram-negative strains, with minimum inhibition concentration (MIC) values around 250 µg/mL mdpi.com. Other indole derivatives, particularly those linked with triazole or thiadiazole moieties, exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative bacteria such as Escherichia coli. MIC values for these compounds typically ranged from 3.125 to 50 µg/mL turkjps.org. Specific compounds, such as indole-thiadiazole (2c) and indole-triazole (3d), demonstrated excellent activity against MRSA, surpassing that of ciprofloxacin (B1669076) turkjps.org. Compounds 4, 5, 6, 7, and 8 were found to be active against MRSA with MIC values of 125 µg/mL dergipark.org.tr.

Table 3: Antibacterial Activity of Selected Indole Derivatives

| Compound Name/Series | Pathogen(s) Tested | MIC Value(s) | Reference |

| Indole-1,2,4 triazole conjugates | Gram-negative strains | ~250 µg/mL | mdpi.com |

| Indole-triazole derivative (e.g., 3d) | MRSA | Potent (vs. Cipro) | turkjps.org |

| Indole derivatives (Compounds 4, 5, 6, 7, 8) | MRSA | 125 µg/mL | dergipark.org.tr |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) (31C) | Pathogenic fungi | 0.0625-4 μg/ml | nih.gov |

The antifungal activity of these compounds against fungi, particularly Candida albicans, has also been extensively studied. Indole-triazole conjugates demonstrated potent antifungal activity, with compound 6f showing an MIC of 2 µg/mL against Candida albicans mdpi.com. Another indole-triazole derivative, 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole, also exhibited effective antifungal activity against Candida albicans with an MIC value of 2 µg/mL nih.gov. The compound (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) displayed fungicidal activity against Candida albicans at a concentration of 0.5 μg/ml nih.gov. Furthermore, indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties showed good antifungal activity, often exceeding that of standard drugs like fluconazole (B54011) against species such as Candida krusei turkjps.org. 1H-indole-4,7-diones generally exhibited good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger researchgate.net.

Antitubercular Activity against Mycobacterium tuberculosis Strains

Tuberculosis (TB), a persistent global health challenge, necessitates the continuous discovery of novel therapeutic agents, particularly against drug-resistant strains. Derivatives based on the indole scaffold, including those related to the 4-phenyl-1H-indole structure, have demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb).

Research has explored various indole derivatives for their antitubercular potential. For instance, certain pyrimidone derivatives incorporating the 4-(1H-indol-3-yl) moiety exhibited promising activity, with compounds IP-2 and IP-3 showing a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against the Mtb H37Rv strain scholarsresearchlibrary.com. More potent activity has been observed with other indole-based structures. N-phenylindole derivatives targeting Polyketide synthase 13 (Pks13), an essential enzyme for Mtb survival, have yielded highly active compounds. Notably, compounds 45 and 58 demonstrated MIC values as low as 0.0625 µg/mL and 0.125 µg/mL, respectively, against the Mtb H37Rv strain mdpi.com. Similarly, derivatives of 4-(4-phenyl-1H-1,2,3-triazol-1-yl)salicylhydrazones showed MIC values ranging from 0.39 to 1.5 μg/mL against Mtb H37Rv, with compound 20 exhibiting equipotency to rifampicin (B610482) (MIC 0.39 µg/mL) mdpi.comnih.gov. Other studies have reported 3-phenyl-1H-indole derivatives with MIC values ranging from 28.0 µM to 94.7 µM mdpi.com, and indole-2-carboxamides with MICs as low as 0.012 µM rsc.org.

Table 1: Antitubercular Activity of Selected Indole Derivatives against Mycobacterium tuberculosis

| Compound | MIC (µg/mL or µM) | Strain | Reference |

| IP-2, IP-3 (Pyrimidine derivatives of 4-(1H-indol-3-yl)) | 6.25 µg/mL | H37Rv | scholarsresearchlibrary.com |

| Compound 20 (N-(1-(4-chlorobenzyl)-2-oxoindolin-3-ylidene)-2-hydroxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzohydrazide) | 0.39 µg/mL | H37Rv | mdpi.comnih.gov |

| Compound 45 (N-phenylindole derivative) | 0.0625 µg/mL | H37Rv | mdpi.com |

| Compound 58 (N-phenylindole derivative) | 0.125 µg/mL | H37Rv | mdpi.com |

| Compound 18 (N-phenylindole derivative) | 2 µg/mL | Mtb | mdpi.com |

| Compound 3 (N-(1-adamantyl)-indole-2-carboxamide) | 0.68 μM | H37Rv | rsc.orgacs.org |

| Compound 4 (N-rimantadine-4,6-dimethylindole-2-carboxamide) | 0.88 μM | H37Rv | rsc.orgacs.org |

| Compound 2 (N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide) | 0.012 μM | Mtb | rsc.org |

| Compound 8f (Indole-2-carboxamide derivative) | 0.62 μM | Mtb | rsc.org |

| Compound 66 (3-phenyl-1H-indole derivative) | 8.4 μM | H37Rv | mdpi.com |

| Compound 4h (Indole-spirothiazolidinone derivative) | 3.9 µM | H37Rv | researchgate.net |

| Compound 5h (Indole-spirothiazolidinone derivative) | 7.8 µM | H37Rv | researchgate.net |

Antiviral Activity

Indole derivatives have demonstrated broad-spectrum antiviral properties, targeting various viruses including HIV, HCV, and influenza. Research into this compound related scaffolds has identified potent inhibitors of viral replication. For instance, a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were developed as HIV-1 capsid inhibitors. Compound 6a-9 exhibited significant anti-HIV-1 activity with an EC50 of 3.13 μM, while other analogues also displayed potent inhibition nih.gov.

Indole derivatives have also shown efficacy against other viruses. Certain indole-based ferulic acid derivatives demonstrated promising antiviral effects against SARS-CoV-2, reducing viral genomic copies in a dose-dependent manner mdpi.com. Furthermore, indole derivatives containing pyrazole (B372694) or thiazole (B1198619) moieties have been investigated for their activity against various viruses. For example, compounds 1a, 3a, 10a, and 9b were found to block HIV-1 replication with EC50 values below 20 µM, with compound 10a showing particular promise frontiersin.org. Other studies have reported indole derivatives with anti-HCV activity, such as compound IV and V with EC50 values of 1.16 μM and 0.6 μM, respectively, and anti-HIV-1 activity with compound I (IC50 = 1.4 μM) researchgate.net.

Table 2: Antiviral Activity of Selected Indole Derivatives

| Compound | Target Virus | Activity (EC50/IC50) | Reference |

| 6a-9 (4-phenyl-1H-1,2,3-triazole phenylalanine derivative) | HIV-1 | 3.13 μM | nih.gov |

| 6a-10 (4-phenyl-1H-1,2,3-triazole phenylalanine derivative) | HIV-1 | 3.30 μM | nih.gov |

| 5b (4-phenyl-1H-1,2,3-triazole phenylalanine derivative) | HIV-1 | 3.30 μM | nih.gov |

| Compound 12 (Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate) | HSV-1 | 5-6 µg/ml | researchgate.net |

| Compound 10 (Indole derivative) | HCV | 6.51 μM | jetir.org |

| Compound 37 (Indole derivative with cyclopropyl (B3062369) phenyl motif) | HIV-1 | 3.58 μM | jetir.orgnih.gov |

| Compound 16 (Indole derivative) | HCV | 1.1 μM | researchgate.netnih.gov |

| Compound IV (Indole derivative) | HCV | 1.16 μM | researchgate.net |

| Compound V (Indole derivative) | HCV | 0.6 μM | researchgate.net |

| Compound I (Indole derivative) | HIV-1 | 1.4 μM | researchgate.net |

| Compound 10a (Indolinone-based derivative) | HIV-1 | < 20 µM | frontiersin.org |

Efflux Pump Inhibition for Combating Drug Resistance

The rise of multidrug resistance (MDR) in bacteria, particularly Staphylococcus aureus (including MRSA), is a significant clinical concern. Efflux pumps play a crucial role in this resistance by expelling antibiotics from bacterial cells. Indole derivatives have shown promise as inhibitors of these efflux pumps, thereby restoring the efficacy of existing antibiotics.

One of the earliest identified indole efflux pump inhibitors (EPIs) was INF55, a 5-nitro-2-phenyl-1H-indole, which increased the susceptibility of S. aureus to ciprofloxacin by fourfold at a concentration of 1.5 µg/mL mdpi.com. Other 2-arylindole derivatives have demonstrated synergistic effects against MRSA and have shown interactions with the NorA efflux pump, a key mediator of resistance in S. aureus japsonline.comjapsonline.com. Compounds like 4g, 4j, and 4k, when combined with tetracyclines, reduced the minimum inhibitory concentration (MIC) of these antibiotics, indicating their potential to overcome efflux-mediated resistance japsonline.com.

Anti-inflammatory and Analgesic Properties

Indole derivatives have long been recognized for their potent anti-inflammatory and analgesic activities, often mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory pathways.

Cyclooxygenase (COX) Inhibition Studies (COX-1 and COX-2 Selectivity)

Many indole derivatives have been designed and synthesized as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain, while sparing COX-1, which is involved in physiological functions. Derivatives of 2-phenyl-1H-indoles, particularly those bearing a 4-(methylsulfonyl)phenyl group, have shown significant COX-2 inhibitory activity. For example, compound 4e, a 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole derivative, exhibited a COX-2 IC50 of 0.08 µM and a high selectivity index (SI) of over 291 nih.govresearchgate.net.

Other series of indole derivatives have also demonstrated potent COX-2 inhibition and selectivity. 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives showed promising results, with compound 4b exhibiting a COX-2 IC50 of 0.11 µM and an SI of 107.63 japsonline.com. Similarly, novel (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanone derivatives were evaluated, with compound 13e demonstrating remarkable COX-2 selectivity (SI ~650) and potent anti-inflammatory activity derpharmachemica.com. Indole-based compounds have also been developed as dual inhibitors, targeting multiple enzymes or pathways involved in inflammation nih.govacs.org.

Table 3: COX Inhibition Data for Selected Indole Derivatives

| Compound | Target | IC50 (µM) | SI | Reference |

| 4e (5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole) | COX-2 | 0.08 | > 291 | nih.govresearchgate.net |

| 4b (2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivative) | COX-2 | 0.11 | 107.63 | japsonline.com |

| 4d (2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivative) | COX-2 | 0.17 | - | japsonline.com |

| 4f (2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivative) | COX-2 | 0.15 | - | japsonline.com |

| 13e ((4-chlorophenyl)(3-((2-(4-(methylsulfonyl)phenyl)hydrazono)methyl)-1H-indol-1-yl)methanone) | COX-2 | - | ~ 650 | derpharmachemica.com |

| 13d ((4-chlorophenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone) | COX-2 | - | 51.11 | derpharmachemica.com |

| 13a ((4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone) | COX-2 | - | 37.83 | derpharmachemica.com |

| IND9 (1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl] indole) | COX-2 | 0.32 | > 312 | acs.org |

| Compound 3 (Indole-2-carboxamide derivative) | COX-1 | 5.50 | - | researchgate.net |

| Compound 3 (Indole-2-carboxamide derivative) | COX-2 | 0.85 | - | researchgate.net |

| Compound 4a (Indole derivative) | COX-1 | 5.05 | - | researchgate.net |

| Compound 4a (Indole derivative) | COX-2 | 0.65 | - | researchgate.net |

Modulation of Pro-inflammatory Cytokine Pathways

Beyond COX inhibition, some indole derivatives have shown the ability to modulate pro-inflammatory cytokine pathways, a critical aspect of managing inflammatory conditions. Indole derivatives have been found to suppress NF-κB signaling pathways, leading to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 acs.org. Furthermore, compound ICMD-01 demonstrated a significant reduction in the release of TNF-α and IL-1β in cellular models and in vivo, suggesting its potential as an anti-inflammatory agent by modulating these key inflammatory mediators mdpi.com. Compound 6h also showed excellent inhibitory levels of IL-6 (62%) and IL-8 (72%), indicating its role in regulating inflammatory responses peerj.com.

Antioxidant Activity and Radical Scavenging Properties

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Indole derivatives have emerged as potent antioxidants and free radical scavengers.

Studies evaluating 3-(4,5-dihydro-1H-pyrazol/isoxazol-5-yl)-2-phenyl-1H-indole derivatives found that compound 4b was particularly effective, showing potent antioxidant activity against SOD assay (IC50 = 1.78 μM) and DPPH radical scavenging (IC50 = 3.84 μM) nih.gov. Substituted 2-phenyl-1H-indoles have also displayed significant antioxidant properties, with electron-donating substituents generally enhancing activity. For instance, compound 3b, a 6-fluoro analogue, demonstrated potent antioxidant activity in DPPH and superoxide (B77818) radical scavenging assays, with 80% and 81% inhibition at 1mM concentration, respectively mdpi.com.

Other indole derivatives, such as indole-based caffeic acid amides, exhibited excellent DPPH radical scavenging activities, with compounds 3j and 3m showing IC50 values of 50.98 ± 1.05 µM and 67.64 ± 1.02 µM, respectively nih.gov. Hydrazide/hydrazone derivatives of 5-chloroindole (B142107) also displayed strong scavenging activity against DPPH radicals, with IC50 values ranging from 2 to 60 µM tandfonline.com. The presence of specific functional groups, such as hydroxyl and methoxy (B1213986) groups on the phenyl ring, often correlates with enhanced antioxidant capacity eurjchem.comunica.it.

Future Research Directions and Translational Potential

Emerging Synthetic Methodologies for Enhanced Efficiency and Diversity

The development of novel and efficient synthetic routes to access 4-phenyl-1H-indole and its derivatives is crucial for accelerating drug discovery efforts. Traditional methods like the Suzuki coupling of 4-bromoindole (B15604) with phenylboronic acid provide a foundational approach. nih.govrsc.org However, the focus is shifting towards more advanced and diversity-oriented strategies.

Recent advancements include catalyst-dependent chemodivergent methodologies that allow for the selective synthesis of highly substituted indoles. gatech.edu For instance, the use of metal carbenes derived from diazo compounds offers a modular approach to constructing complex indole (B1671886) scaffolds. gatech.edu Another innovative strategy involves the palladium-catalyzed C-H functionalization of free (NH) indoles. This method allows for the direct arylation at the C4 position, providing a more atom-economical and efficient route compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgnih.gov Researchers have demonstrated the C4-arylation of indoles bearing a directing group at the C3 position, such as a carbaldehyde, which can subsequently be transformed into other functional groups. acs.orgnih.govuea.ac.uk

Furthermore, domino reactions that combine C4-arylation with subsequent migrations of functional groups, like the 3,2-carbonyl migration of an acetyl group, are being explored to rapidly build molecular complexity. acs.orgnih.gov These emerging methodologies not only improve the efficiency of synthesizing known this compound derivatives but also open avenues for creating diverse libraries of new analogues for biological screening. gatech.edu

Targeted Drug Development based on this compound Scaffolds for Specific Disease Areas

The this compound scaffold has been identified as a key pharmacophore in the development of targeted therapies for a range of diseases, particularly cancer and neurological disorders.

Oncology: The indole nucleus is a recognized privileged scaffold in the design of anti-cancer agents. nih.gov Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival. google.com For example, compounds incorporating this scaffold have been explored as inhibitors of receptor tyrosine kinases (RTKs), non-receptor protein tyrosine kinases (CTKs), and serine/threonine protein kinases (STKs). google.com Specific targets include VEGFR-2, a key mediator of angiogenesis, and mTOR and PI3 kinases, which are central to cell growth and metabolism pathways. acs.orggoogle.com The development of selective androgen receptor degraders (SARDs) based on indolyl and indolinyl propanamides represents another promising avenue for treating prostate cancer. oncternal.com Furthermore, this compound derivatives are being investigated as inhibitors of deubiquitinating enzymes (DUBs) like UCHL1 and USP30, which are implicated in cancer progression. googleapis.com

Neurological Disorders: The this compound core is also being explored for its potential in treating neurodegenerative diseases. For instance, derivatives have been designed as inhibitors of JNK3 (c-Jun N-terminal kinase 3), a serine/threonine-protein kinase involved in neuronal apoptosis. uniprot.orgrcsb.org The ability of certain indole derivatives to promote the differentiation of neural stem cells suggests their potential for regenerative therapies in conditions like Alzheimer's disease. acs.org Computational studies have also pointed towards the potential of this compound analogues to act as inhibitors of tau protein aggregation, a hallmark of several neurodegenerative disorders. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

Beyond the well-established areas of oncology and neurology, the unique structural features of this compound make it a versatile platform for exploring novel biological targets and expanding into new therapeutic areas.

The inherent ability of the indole scaffold to mimic the structure of endogenous biomolecules allows it to interact with a wide range of biological targets. Researchers are actively seeking new protein-protein interactions and enzymatic activities that can be modulated by this compound derivatives. For example, recent studies have explored their potential as inhibitors of lysine (B10760008) methyltransferases (KMTases), a class of enzymes involved in epigenetic regulation. nih.gov

The anti-inflammatory properties of indole derivatives are also gaining attention. By targeting key inflammatory mediators, this compound-based compounds could offer new treatment options for a variety of inflammatory conditions. The broad biological activity profile of this scaffold suggests its potential utility in other areas such as metabolic disorders and infectious diseases.

Advanced Computational Modeling for Predictive Design and Optimization

Computational modeling plays an increasingly vital role in the rational design and optimization of this compound-based drug candidates. Molecular docking and other in silico techniques are being employed to predict the binding affinities and modes of interaction of these compounds with their biological targets. uea.ac.ukresearchgate.net

These computational approaches allow for the virtual screening of large compound libraries, helping to prioritize candidates for synthesis and biological evaluation. researchgate.net For example, molecular docking studies have been used to guide the design of this compound derivatives as inhibitors of protein kinase CK2 and WWP2 E3 ubiquitin ligase. uea.ac.ukresearchgate.net Furthermore, computational insights into reaction mechanisms can aid in the development of more efficient synthetic routes. acs.org The use of statistical models to correlate molecular determinants with reaction outcomes is also becoming a powerful tool for optimizing synthetic protocols. acs.org As computational power and algorithm accuracy continue to improve, these methods will become even more indispensable in the quest for novel and effective this compound-based therapeutics.

Integration with Nanotechnology and Advanced Drug Delivery Systems

The integration of this compound derivatives with nanotechnology and advanced drug delivery systems holds significant promise for enhancing their therapeutic efficacy and reducing off-target effects. Nanoparticle-based delivery systems can improve the solubility, stability, and bioavailability of these compounds.

By encapsulating this compound-based drugs within nanoparticles, it is possible to achieve targeted delivery to specific tissues or cells, thereby increasing the local concentration of the drug at the site of action and minimizing systemic toxicity. Various nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, can be functionalized with targeting ligands to further enhance their specificity. This approach is particularly relevant for the delivery of potent anti-cancer agents to tumor tissues while sparing healthy cells. The development of such advanced drug delivery systems will be crucial for translating the therapeutic potential of this compound compounds into clinical applications.

Sustainable Synthesis and Environmental Impact Considerations

As the demand for complex pharmaceutical compounds grows, so does the importance of developing sustainable and environmentally friendly synthetic processes. The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-phenyl-1H-indole and its derivatives?

- Methodology : The synthesis typically employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the phenyl group at the 4-position of the indole ring. For derivatives, substituents on the phenyl or indole rings can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. Purification often involves column chromatography with silica gel and characterization via -NMR and mass spectrometry .

Q. How is X-ray crystallography applied to determine the structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using programs like SHELXL for refinement. Data collection requires high-quality crystals grown via slow evaporation in solvents like dichloromethane/hexane. Structural parameters (bond lengths, angles) are analyzed using ORTEP-3 for visualization, ensuring accurate determination of substituent orientation and ring puckering .

Q. What spectroscopic techniques are used to characterize substituent effects on this compound?

- Methodology : - and -NMR identify electronic effects of substituents (e.g., electron-withdrawing fluorine or bromine). UV-Vis spectroscopy monitors π→π* transitions influenced by conjugation, while IR spectroscopy detects functional groups like carbonyls. Mass spectrometry confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodology : Conduct a meta-analysis comparing experimental variables (e.g., cell lines, assay conditions, purity of compounds). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical tools like ANOVA to assess significance. Cross-reference crystallographic data to rule out structural misinterpretations .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with sterically hindered substituents?

- Methodology : Use bulky ligands (e.g., tricyclohexylphosphine) in palladium catalysts to enhance steric tolerance. Solvent selection (e.g., DMF for polar aprotic conditions) and microwave-assisted synthesis can accelerate reaction rates. Monitor intermediates via HPLC to adjust reaction time and temperature dynamically .

Q. How can computational modeling predict the bioactivity of novel this compound analogs?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinase inhibitors). Quantum mechanical calculations (DFT) evaluate electronic properties, while molecular dynamics simulations analyze stability in biological membranes. Validate predictions with in vitro dose-response assays .

Q. What design principles guide the development of this compound derivatives for specific therapeutic targets (e.g., anti-inflammatory agents)?

- Methodology : Introduce substituents like fluorobenzyl or bromine at strategic positions to modulate lipophilicity (LogP) and target selectivity. Use structure-activity relationship (SAR) studies to correlate substituent size/electronic effects with IC values. Prioritize derivatives with low cytotoxicity in primary cell lines .

Q. What challenges arise in crystallizing this compound derivatives, and how are they addressed?

- Methodology : Flexible indole rings often lead to disordered crystals. Use cryocrystallography (-173°C) to stabilize lattices. Co-crystallization with stabilizing agents (e.g., cyclodextrins) or isostructural analogs can improve diffraction quality. Refinement in SHELXL with TWIN/BASF commands resolves twinning issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.